2-Chloro-N-(2-phenylphenyl)pyridine-3-carboxamide
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing multiple aromatic rings. The primary International Union of Pure and Applied Chemistry name, as established in chemical databases, is this compound. This nomenclature clearly delineates the structural components: a pyridine ring system substituted at the 2-position with chlorine and at the 3-position with a carboxamide group, where the amide nitrogen is bonded to a biphenyl moiety specifically at the 2-position of one phenyl ring.
The systematic identification reveals several alternative nomenclature approaches documented in chemical literature. The compound is also recognized as N-([1,1'-Biphenyl]-2-yl)-2-chloronicotinamide, which emphasizes the biphenyl structural component and identifies the pyridine portion as a nicotinamide derivative. Additionally, the systematic name Pyridine-3-carboxamide, 2-chloro-N-(2-phenylphenyl)- provides an alternative approach that begins with the heterocyclic base structure.
The nomenclature complexity arises from the biphenyl component, which introduces considerations of axial chirality and conformational isomerism. The biphenyl moiety in this compound consists of two phenyl rings connected by a single carbon-carbon bond, creating what is known as an aryl-aryl linkage. The systematic naming must account for the substitution pattern on this biphenyl system, specifically the attachment point at the 2-position (ortho position) of one phenyl ring to the carboxamide nitrogen.
Chemical database entries consistently employ the this compound nomenclature as the preferred systematic name, reflecting the compound's structural hierarchy with the pyridine ring as the parent heterocycle. This naming convention facilitates systematic chemical searching and maintains consistency with related pyridine carboxamide derivatives in chemical literature.
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as C18H13ClN2O, representing a composition of 18 carbon atoms, 13 hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom. This molecular composition yields a molecular weight of 308.8 grams per mole, calculated using standard atomic masses for constituent elements.
The molecular formula analysis reveals important structural insights regarding the compound's composition and potential chemical behavior. The carbon-to-hydrogen ratio of 18:13 indicates a high degree of unsaturation, consistent with the presence of three aromatic ring systems: the pyridine heterocycle and two phenyl rings comprising the biphenyl moiety. The relatively low hydrogen content reflects the aromatic character and absence of saturated alkyl chains or additional functional groups beyond the carboxamide linkage.
The heteroatom content provides crucial information about the compound's electronic properties and potential intermolecular interactions. The two nitrogen atoms serve distinct structural roles: one as part of the pyridine ring system and another as the amide nitrogen linking the pyridine and biphenyl components. The single oxygen atom functions as the carbonyl oxygen in the carboxamide group, contributing to the compound's hydrogen bonding capacity and overall polarity.
| Molecular Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C18H13ClN2O | High aromatic content |
| Molecular Weight | 308.8 g/mol | Moderate molecular size |
| Carbon Content | 18 atoms | Extensive π-system |
| Heteroatom Count | 4 (Cl, N, N, O) | Multiple interaction sites |
| Degree of Unsaturation | 13 | High aromatic character |
The chlorine substitution at the 2-position of the pyridine ring introduces both electronic and steric effects that influence the compound's overall properties. Chlorine's electronegativity affects the electron density distribution within the pyridine ring, potentially influencing the reactivity of the carboxamide group. The molecular weight of 308.8 grams per mole places this compound in a moderate size range for organic molecules, making it suitable for various analytical techniques while maintaining reasonable solubility characteristics in organic solvents.
Stereochemical Configuration and Conformational Isomerism
The stereochemical analysis of this compound centers primarily on the conformational behavior of the biphenyl moiety and its potential for exhibiting atropisomerism. Biphenyl derivatives are well-documented for their ability to exhibit axial chirality when rotation about the central carbon-carbon bond is sufficiently restricted. The energy barrier for rotation in biphenyl systems depends critically on the nature and position of substituents, particularly those in ortho positions.
Computational studies of biphenyl rotation barriers provide essential context for understanding the conformational behavior of this compound. The experimental barriers for rotation about the central carbon-carbon bond of unsubstituted biphenyl are approximately 6.0 plus or minus 2.1 kilocalories per mole at 0 degrees and 6.5 plus or minus 2.0 kilocalories per mole at 90 degrees. However, substitution patterns significantly influence these barriers, with ortho substituents dramatically increasing the energy required for rotation.
The biphenyl component in this compound features substitution at the 2-position of one phenyl ring, where the carboxamide linkage creates a substantial substituent. This substitution pattern introduces steric interactions that may restrict rotation about the biphenyl bond. Research on similar systems indicates that the presence of bulky ortho substituents can raise rotational barriers to values exceeding 16 to 19 kilocalories per mole, which is sufficient to prevent spontaneous room temperature racemization.
The conformational preferences of this compound are influenced by multiple factors including steric repulsion between the carboxamide group and the adjacent phenyl ring, electronic effects from the chlorinated pyridine system, and potential intramolecular interactions. Studies of related biphenyl systems demonstrate that non-planar conformations are typically preferred when ortho substituents are present, with dihedral angles deviating significantly from planarity to minimize steric clash.
The potential for atropisomerism in this compound depends on the magnitude of the rotational barrier about the biphenyl bond. If the barrier exceeds the threshold for room temperature stability (approximately 93.5 kilojoules per mole or 22.3 kilocalories per mole at 300 Kelvin), the compound could exist as separable atropisomers. The substantial nature of the N-(2-chloropyridine-3-carboxamide) substituent suggests that significant steric hindrance may be present, potentially leading to observable atropisomeric behavior.
Experimental determination of the compound's conformational properties would require dynamic nuclear magnetic resonance spectroscopy or temperature-dependent studies to assess the rate of interconversion between conformers. The presence of the carboxamide linkage also introduces considerations regarding cis-trans isomerism about the carbon-nitrogen bond, although this typically occurs at much higher energy barriers than biphenyl rotation.
Comparative Analysis of Synonyms and Registry Identifiers
The comprehensive identification of this compound requires examination of multiple chemical registry systems and nomenclature databases to ensure accurate cross-referencing and unambiguous identification. The Chemical Abstracts Service registry number 57841-47-1 serves as the primary unique identifier for this compound across chemical databases and literature. This registry number provides definitive identification regardless of naming variations or structural representation differences.
Properties
IUPAC Name |
2-chloro-N-(2-phenylphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O/c19-17-15(10-6-12-20-17)18(22)21-16-11-5-4-9-14(16)13-7-2-1-3-8-13/h1-12H,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPUJNYVYYGTEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=C(N=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00973427 | |
| Record name | N-[1,1'-Biphenyl]-2-yl-2-chloro-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00973427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57841-47-1 | |
| Record name | Pyridine-3-carboxamide, 2-chloro-N-(2-phenylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057841471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[1,1'-Biphenyl]-2-yl-2-chloro-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00973427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
- 2-Chloropyridine-3-carboxylic acid : The acid component providing the pyridine ring with a chloro substituent at position 2.
- 2-Phenylaniline : The amine component bearing a biphenyl moiety essential for the final compound's unique structure.
Coupling Agents and Catalysts
- N,N’-Dicyclohexylcarbodiimide (DCC) : A widely used dehydrating agent promoting amide bond formation by activating the carboxylic acid.
- 4-Dimethylaminopyridine (DMAP) : A catalyst that accelerates the coupling reaction by enhancing nucleophilicity of the amine.
Solvents and Conditions
- Dichloromethane (DCM) : Commonly used as the reaction medium due to its inertness and ability to dissolve both reactants and reagents.
- Temperature : The reaction is typically conducted at room temperature with stirring over several hours to ensure completion.
Reaction Procedure
- Activation of Acid : 2-Chloropyridine-3-carboxylic acid is activated by DCC in DCM.
- Amide Bond Formation : 2-Phenylaniline is added along with DMAP catalyst to the activated acid solution.
- Reaction Time : The mixture is stirred at ambient temperature for several hours (commonly 12-24 hours).
- Purification : The crude product is purified by recrystallization or chromatographic techniques to isolate the pure amide compound.
Reaction Scheme Summary
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 2-Chloropyridine-3-carboxylic acid + DCC + DMAP in DCM | Activation of carboxylic acid |
| 2 | Addition of 2-phenylaniline, stir at RT | Formation of amide bond |
| 3 | Purification (recrystallization/chromatography) | Isolation of pure 2-Chloro-N-(2-phenylphenyl)pyridine-3-carboxamide |
Detailed Research Findings and Notes
- The use of DCC and DMAP is critical to achieve high yields and purity, as these reagents efficiently facilitate the coupling without harsh conditions.
- The reaction is sensitive to moisture; hence, dry solvents and inert atmosphere conditions are recommended to prevent side reactions.
- Purification by recrystallization from suitable solvents or column chromatography ensures removal of dicyclohexylurea byproduct and unreacted starting materials.
- The biphenyl moiety in 2-phenylaniline contributes to the compound's unique chemical reactivity and biological activity, distinguishing it from simpler phenyl-substituted analogs.
- Alternative bases like potassium carbonate or triethylamine and solvents such as toluene or ethyl acetate have been explored in related pyridine carboxamide syntheses, but the DCC/DMAP system in DCM remains the most effective for this specific compound.
Comparative Table of Preparation Conditions in Related Pyridine Carboxamide Syntheses
| Parameter | Method Using DCC/DMAP (Preferred) | Method Using Potassium Carbonate | Method Using Triethylamine | Notes |
|---|---|---|---|---|
| Solvent | Dichloromethane | Ethyl acetate or toluene | Toluene | DCM offers better solubility |
| Temperature | Room temperature | 75-80°C | 25-32°C | Higher temp may cause impurities |
| Reaction Time | Several hours (12-24 h) | 14 hours | 2.5 hours | Longer times favor completion |
| Base/Catalyst | DMAP (catalyst), DCC (coupling) | Potassium carbonate (base) | Triethylamine (base) | DMAP/DCC system more selective |
| Yield (%) | High (up to 90%) | ~87.8% | Lower due to impurities | Purity affected by base choice |
| Purification | Recrystallization/Chromatography | Filtration and drying | Filtration and washing | Chromatography yields higher purity |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-phenylphenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the carboxamide group can yield amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Yield substituted pyridine derivatives.
Oxidation Reactions: Produce N-oxides or other oxidized forms.
Reduction Reactions: Result in amines or other reduced compounds.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis: The compound serves as a versatile building block for synthesizing more complex organic molecules.
- Coordination Chemistry: It acts as a ligand in coordination chemistry, facilitating the formation of metal complexes.
Biology
- Antimicrobial and Antifungal Properties: Research indicates potential antimicrobial effects, suggesting the compound may inhibit the growth of various pathogens.
- Mechanism of Action: It may interact with specific enzymes or receptors, modulating their activity, which is crucial for its biological effects.
Medicine
- Therapeutic Potential: Investigated for anti-inflammatory and anticancer activities. The compound has shown promise in inhibiting Cyclin-Dependent Kinase 2 (CDK2), which plays a vital role in cancer cell proliferation .
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of the compound against various cancer cell lines:
- Cytotoxicity Against Cancer Cell Lines:
- MCF-7 (breast cancer): Significant cytotoxic effects observed.
- HCT-116 (colon cancer): IC50 values indicate potent anti-cancer activity.
- HepG-2 (liver cancer): Demonstrated significant inhibitory effects.
These findings suggest that the compound may be effective in targeting specific types of cancer cells, warranting further investigation into its therapeutic potential .
Antifungal Activity
The compound has also been evaluated for its antifungal properties, showing effectiveness against certain fungal pathogens. This aspect broadens its applicability in treating infections caused by fungi .
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-phenylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity . Additionally, its anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory cytokines or signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of Boscalid, highlighting differences in substituents, molecular properties, and applications:
Structural and Functional Analysis
Boscalid vs. Benzoxazole Derivative (Compound 9c)
- Structural Difference : Replacement of Boscalid’s biphenyl group with a benzoxazole ring and 4-ethylphenyl group .
- This modification is linked to PPARγ agonist activity in pharmaceuticals, diverging from Boscalid’s fungicidal use .
Boscalid vs. Thiazole Derivative
- Structural Difference : Substitution of biphenyl with a thiazole ring .
- Functional Impact : Thiazole’s electron-withdrawing nature may alter binding to SDHI enzymes. The lower molecular weight (253.71 vs. 343.21 g/mol) suggests reduced environmental persistence but possibly narrower antifungal spectrum .
Boscalid vs. Morpholine Derivative
- Structural Difference : Incorporation of a morpholine ring on the phenyl group .
- However, the bulky substituent may reduce binding affinity to fungal SDHI compared to Boscalid’s planar biphenyl system .
Boscalid vs. Methoxypropyl Derivative
- Structural Difference : Replacement of aromatic biphenyl with a methoxypropyl chain .
- Functional Impact : The aliphatic chain reduces aromatic interactions critical for SDHI binding, likely rendering it ineffective as a fungicide. This derivative may serve as a synthetic intermediate for further modifications .
Toxicity and Environmental Impact
- Boscalid : Classified as a pre- and post-emergence herbicide, it is persistent in the environment, necessitating monitoring in water and soil .
- Genotoxic Impurity (): The analog 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide is a genotoxic impurity in Nevirapine, underscoring how minor structural changes (e.g., additional chloro and methyl groups) can introduce significant toxicity .
Analytical Methods for Differentiation
- LC-MS/MS: Used to distinguish Boscalid from analogs like the genotoxic impurity in Nevirapine, demonstrating the need for precise analytical techniques to resolve structurally similar compounds .
- Chromatographic Conditions : Hypersil C18 columns and acetonitrile/ammonium acetate mobile phases are employed for separation, leveraging differences in polarity and molecular weight .
Biological Activity
Overview
2-Chloro-N-(2-phenylphenyl)pyridine-3-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyridine carboxamides, which are known for various pharmacological properties, including anticancer, antifungal, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells.
Target Proteins:
- Cyclin-Dependent Kinase 2 (CDK2): This compound has been shown to inhibit CDK2, a crucial enzyme involved in cell cycle regulation. Its binding to CDK2 prevents the transition from the G1 phase to the S phase, thereby inhibiting cell proliferation .
Biochemical Pathways
The inhibition of CDK2 by this compound affects several key biochemical pathways:
- Cell Cycle Regulation: By interfering with CDK2 activity, the compound disrupts normal cell cycle progression, leading to apoptosis in cancer cells.
- Signal Transduction: The compound may also influence signaling pathways associated with cancer progression and metastasis.
Research Findings and Case Studies
Recent studies have evaluated the biological effects of this compound in vitro and in vivo.
In Vitro Studies
-
Cytotoxicity Against Cancer Cell Lines:
- The compound demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) cells. The IC50 values for these cell lines were reported to be in the micromolar range, indicating potent anti-cancer activity .
- Antifungal Activity:
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:
Q & A
Q. Table 1: Example Reaction Parameters for Amide Coupling
| Parameter | Range/Value | Source Methodology |
|---|---|---|
| Solvent | DMF or THF | Computational screening |
| Temperature | 60–80°C | Empirical optimization |
| Catalyst | None (thermal) | analogs |
| Yield (HPLC purity) | ≥95% | Similar protocols |
Advanced Question: How can computational modeling resolve contradictions in spectroscopic and crystallographic data for this compound?
Methodological Answer:
Contradictions in data (e.g., NMR shifts vs. X-ray bond lengths) require multi-technique validation. demonstrates the use of single-crystal X-ray diffraction (SCXRD) to resolve ambiguities in molecular conformation. Steps include:
Validate crystallinity : Recrystallize the compound from ethanol/water mixtures.
SCXRD analysis : Compare experimental bond lengths and angles with density functional theory (DFT) calculations (e.g., Gaussian 16).
Cross-reference NMR : Use and NMR to confirm substituent positions, aligning with crystallographic data.
Address discrepancies : For example, if NMR suggests rotational isomerism but SCXRD shows a single conformation, perform variable-temperature NMR to detect dynamic effects .
Q. Table 2: Example Crystallographic Data from Analogous Compounds
| Parameter | Observed Value (Å/°) | Computational Value (Å/°) | Source |
|---|---|---|---|
| C–Cl bond length | 1.73 | 1.71 (DFT) | |
| N–C(=O) angle | 120.5° | 121.2° (DFT) |
Basic Question: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Key techniques include:
HPLC : Confirm purity (≥98% as per and protocols) using a C18 column with acetonitrile/water gradients .
NMR : and NMR in DMSO-d₆ to identify aromatic protons (δ 7.2–8.5 ppm) and carbonyl signals (δ ~165 ppm).
Mass Spectrometry (MS) : ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 337.8).
FT-IR : Detect amide C=O stretch (~1650 cm⁻¹) and C–Cl vibrations (~550–650 cm⁻¹) .
Advanced Question: How can researchers address low yields in multi-step syntheses involving this compound?
Methodological Answer:
Low yields often arise from side reactions (e.g., hydrolysis of the acid chloride intermediate). Strategies include:
In-situ activation : Use coupling agents like HATU or EDCI to bypass isolated acid chloride formation.
Process control : Implement real-time monitoring via inline FTIR or Raman spectroscopy to track reaction progress (see , RDF2050108) .
Scale-up optimization : Use microreactor systems to enhance mixing and heat transfer, reducing byproduct formation.
Statistical Design of Experiments (DoE) : Apply factorial designs to identify critical variables (e.g., stoichiometry, solvent polarity) .
Advanced Question: What methodologies are recommended for analyzing biological activity or toxicity of this compound?
Methodological Answer:
While biological data for this specific compound is limited, and provide frameworks for analogous carboxamides:
In-silico screening : Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases).
In-vitro assays : Test cytotoxicity via MTT assays on human cell lines (e.g., HEK293), referencing protocols in .
Metabolic stability : Conduct microsomal stability studies (human liver microsomes) with LC-MS quantification.
Toxicity prediction : Apply ADMET predictors (e.g., SwissADME) to estimate hepatotoxicity and Ames mutagenicity .
Basic Question: How should researchers handle contradictions between experimental and computational data?
Methodological Answer:
Contradictions (e.g., DFT-predicted vs. observed reaction pathways) require iterative validation:
Reproduce experiments : Ensure consistency in conditions (e.g., purity, humidity).
Re-optimize computational models : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) or solvation models (e.g., COSMO).
Cross-disciplinary collaboration : Combine synthetic chemistry, crystallography, and computational chemistry teams to reconcile data (see ’s comparative methodology) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
